1-(2,4-Dimethoxybenzyl)-3-methylurea

Drug-likeness Lead optimization Medicinal chemistry

1-(2,4-Dimethoxybenzyl)-3-methylurea is a synthetic tri-substituted urea derivative, classified by its 2,4-dimethoxybenzyl substituent on one urea nitrogen and a methyl group on the adjacent nitrogen. Its stable, defined structure, with a molecular formula of C11H16N2O3, a molecular weight of 224.26 g/mol, and a topological polar surface area of 59.6 Ų, makes it a distinct small molecule for research applications [REFS-2, REFS-3].

Molecular Formula C11H16N2O3
Molecular Weight 224.26 g/mol
Cat. No. B14121873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-Dimethoxybenzyl)-3-methylurea
Molecular FormulaC11H16N2O3
Molecular Weight224.26 g/mol
Structural Identifiers
SMILESCNC(=O)NCC1=C(C=C(C=C1)OC)OC
InChIInChI=1S/C11H16N2O3/c1-12-11(14)13-7-8-4-5-9(15-2)6-10(8)16-3/h4-6H,7H2,1-3H3,(H2,12,13,14)
InChIKeyDHEBTTSTGDGKHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Baseline Overview and Regulatory Identifiers for 1-(2,4-Dimethoxybenzyl)-3-methylurea (CAS 1404564-53-9)


1-(2,4-Dimethoxybenzyl)-3-methylurea is a synthetic tri-substituted urea derivative, classified by its 2,4-dimethoxybenzyl substituent on one urea nitrogen and a methyl group on the adjacent nitrogen [1]. Its stable, defined structure, with a molecular formula of C11H16N2O3, a molecular weight of 224.26 g/mol, and a topological polar surface area of 59.6 Ų, makes it a distinct small molecule for research applications [REFS-2, REFS-3]. The compound is cataloged with the CAS Number 1404564-53-9, enabling clear regulatory and supply chain identification [1].

Why Generic Substitution of 1-(2,4-Dimethoxybenzyl)-3-methylurea with Analogs Can Compromise Research Outcomes


Substitution with generic or closely related analogs is not straightforward due to the sensitivity of urea derivatives' biological and physicochemical profiles to specific substitution patterns. While no direct comparative biological data exist for this specific molecule, it is well-established across the class that modifications to the benzyl ring's methoxy substitution pattern (e.g., from 2,4- to 3,4-) or alterations to the N-alkyl group drastically alter hydrogen-bonding networks and lipophilicity, which are key determinants of target affinity and pharmacokinetics [1]. Therefore, replacing 1-(2,4-Dimethoxybenzyl)-3-methylurea with a seemingly similar compound like 1-(2,4-Dimethoxybenzyl)urea (CAS 296277-76-4) or a 3,4-dimethoxybenzyl analog introduces uncharacterized variables that can derail a structure-activity relationship (SAR) study or render a synthetic route non-viable.

Quantitative Evidence Guide for the Procurement of 1-(2,4-Dimethoxybenzyl)-3-methylurea


Differentiation by Defined Physicochemical Properties: LogP, H-Bonding, and Topological Surface Area

High-strength differential evidence from head-to-head biological assays is not available for this compound. The primary verifiable differentiation lies in its computed drug-likeness parameters, which serve as critical filters in early-stage medicinal chemistry. The target compound's XLogP3-AA is 0.8, and its topological polar surface area (TPSA) is 59.6 Ų [1]. These values are fundamentally different from the described comparator 1-(2,4-Dimethoxybenzyl)urea, which has a lower molecular weight and a different H-bond donor/acceptor profile due to the absence of the N-methyl substituent, though its exact computed logP and TPSA values were not identified in an authoritative non-excluded source for direct cross-study comparison [1].

Drug-likeness Lead optimization Medicinal chemistry

Structural Confirmation via Canonical Identifiers: InChIKey and SMILES

For procurement purposes, the unambiguous structural identity is a key differentiator. The compound's canonical SMILES is CNC(=O)NCC1=C(C=C(C=C1)OC)OC, and its InChIKey is DHEBTTSTGDGKHC-UHFFFAOYSA-N [1]. The comparator 1-(2,4-Dimethoxybenzyl)urea has a distinct InChI (InChI=1S/C10H14N2O3/...) and InChIKey, confirming they are different chemical entities .

Chemical identity Compound registration Quality control

Role as a Distinct Scaffold Intermediate in Urea Library Design

The compound's value is partly inferred from the biological significance of related urea scaffolds. Patent literature describes potent kinase inhibition by tri-substituted ureas, where the nature of both N-substituents is critical [1]. While our target compound is not a patent example itself, its specific 2,4-dimethoxybenzyl and methyl substitution pattern represents a unique, purchasable vector for creating focused libraries for kinases like Salt-Inducible Kinase 2 (SIK2), where structurally similar phenylureas (e.g., HG-9-91-01) show nanomolar activity [2].

Parallel synthesis Kinase inhibitor Scaffold hopping

Validated Application Scenarios for Procuring 1-(2,4-Dimethoxybenzyl)-3-methylurea


A Defined Chemical Building Block for Non-Sorafenib Urea Libraries

Based on its distinct and unambiguous structural identity [1], 1-(2,4-Dimethoxybenzyl)-3-methylurea serves as a reliable, off-the-shelf building block for synthesizing tri-substituted urea libraries. Its core motif is distinct from the intermediate used for Sorafenib synthesis, allowing for exploration of novel chemical space without IP or synthetic route overlap. Researchers can use this compound in standard amide or urea coupling reactions to generate diverse analogs for screening against a wide range of targets.

A Pharmacophore Probe in Kinase Inhibitor Research

Given the class-level inference that 2,4-dimethoxybenzyl-containing phenylureas can be potent kinase inhibitors [1], this specific compound is a valuable pharmacophore probe. It can be used in the early stages of structure-activity relationship (SAR) studies for kinases like SIK2, where the exact lipophilicity (XLogP = 0.8) and hydrogen-bonding profile (HBD = 2, HBA = 3) of the methyl-substituted urea scaffold [2] may impart a distinct selectivity or permeability profile that must be empirically determined.

A Physicochemical Standard for LogP Profiling in Urea Series

The well-defined and publicly available computed properties, specifically its XLogP3-AA of 0.8 [1], make this compound a practical internal standard for HPLC-based lipophilicity (LogD/logP) assays. A research organization can procure this compound to anchor a lipophilicity scale for a new series of urea derivatives, ensuring consistent, measurable comparisons across a compound library and improving the accuracy of predicted ADME properties.

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